molecular formula C14H13N5O3S B2423499 (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine CAS No. 478245-62-4

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine

Cat. No.: B2423499
CAS No.: 478245-62-4
M. Wt: 331.35
InChI Key: YIDVFEZUHNFUKW-RQZCQDPDSA-N
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Description

The compound (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine is a complex organic molecule. It contains a triazolothiazole ring, which is a fused ring system containing a triazole ring and a thiazole ring . The molecule also contains a nitrophenyl group and a methoxyamine group .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, related compounds can be synthesized through various methods. For instance, aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines . Another method involves the use of 4-nitrophenyl cyclopropylcarbamate as a novel synthon for the synthesis of anticancer drug lenvatinib .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a fused ring system. The molecule contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive groups. For instance, nitrophenol compounds can undergo reduction reactions to form aminophenols . Also, the presence of the triazolothiazole ring could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the nitro group could potentially make the compound a strong electrophile . The exact properties of this compound, such as its melting point, boiling point, and solubility, were not found in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Evaluation for Antimicrobial Activities : Compounds related to the triazole and thiazole families, including derivatives of [1,2,4]triazole, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good or moderate activity against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Structural Analysis

  • Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : The synthesis of derivatives with structural similarities to [1,2,4]triazole and thiazole compounds has been detailed, along with their chemical reactions and structural analysis (Mohamed, 2021).
  • Structural Analysis of Reaction Products with Amines and Hydrazines : Research has focused on understanding the structure of reaction products of substituted [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones with amines and hydrazines, which is relevant to understanding the behavior of similar compounds (Rzhevskii et al., 2013).

Biological Applications and Synthesis

  • Synthesis of 4-(Het)aryl-4,7-dihydroazolopyrimidines for Tuberculostatic Activity : This research involved the synthesis of structural analogs to [1,2,4]triazole derivatives, evaluating their tuberculostatic activity and analyzing structure-activity relations (Titova et al., 2019).

Synthesis Techniques and Applications

  • Microwave-Assisted Synthesis of Heterocyclic Molecular Tweezers : Research into the synthesis of heterocyclic compounds with arms of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol, demonstrating innovative synthesis techniques and exploring molecular recognition properties (Mei, 2013).

Anticancer Activity of Derivatives

  • Synthesis and Anticancer Activity of 1,2,4-Triazolo[4,3-a]quinoline-Derived Ureas : This study involves the design, synthesis, and evaluation of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity, demonstrating the potential medical applications of these compounds (Reddy et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications. For instance, nitrophenyl activated esters have been found to be superior synthons for indirect radiofluorination . This suggests potential applications of this compound in the field of medicinal chemistry and drug discovery.

Properties

IUPAC Name

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-[(4-nitrophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-9(13-10(2)18-14(23-13)15-8-16-18)17-22-7-11-3-5-12(6-4-11)19(20)21/h3-6,8H,7H2,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDVFEZUHNFUKW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)[N+](=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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